10-Dodecyl-10H-acridin-9-one
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Overview
Description
10-Dodecylacridin-9(10H)-one is an organic compound belonging to the acridine family. Acridines are known for their wide range of applications in medicinal chemistry, particularly as antimalarial and anticancer agents. The dodecyl group attached to the acridine core enhances its lipophilicity, potentially affecting its biological activity and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Dodecylacridin-9(10H)-one typically involves the condensation of acridine derivatives with dodecyl halides under basic conditions. A common method includes:
Starting Materials: Acridine, dodecyl bromide, and a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C) for several hours.
Purification: The product is purified using column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
10-Dodecylacridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The acridine core can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can convert the acridine core to dihydroacridine.
Substitution: The dodecyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophilic substitution reactions using alkyl halides or other electrophiles.
Major Products
Oxidation: Acridone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted acridine derivatives depending on the substituent used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential as an antimalarial, anticancer, or antimicrobial agent.
Industry: Utilized in the development of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 10-Dodecylacridin-9(10H)-one depends on its specific application:
Anticancer: It may intercalate into DNA, disrupting replication and transcription processes.
Antimalarial: It could inhibit heme polymerization in the malaria parasite, leading to toxic heme accumulation.
Antimicrobial: It might disrupt microbial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
Acridine: The parent compound with a simpler structure.
9-Aminoacridine: Known for its antiseptic properties.
Acridine Orange: A dye used in cell biology for staining nucleic acids.
Uniqueness
10-Dodecylacridin-9(10H)-one’s uniqueness lies in its dodecyl group, which enhances its lipophilicity and potentially its biological activity. This modification can lead to different pharmacokinetic properties compared to other acridine derivatives.
Properties
CAS No. |
73302-59-7 |
---|---|
Molecular Formula |
C25H33NO |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
10-dodecylacridin-9-one |
InChI |
InChI=1S/C25H33NO/c1-2-3-4-5-6-7-8-9-10-15-20-26-23-18-13-11-16-21(23)25(27)22-17-12-14-19-24(22)26/h11-14,16-19H,2-10,15,20H2,1H3 |
InChI Key |
ZRFOLCLWSDIYTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 |
Origin of Product |
United States |
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